VcMMAE-d8 -

VcMMAE-d8

Catalog Number: EVT-12516332
CAS Number:
Molecular Formula: C68H105N11O15
Molecular Weight: 1324.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VcMMAE-d8 is a deuterated derivative of the cytotoxic agent Monomethyl Auristatin E (MMAE), which is commonly used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The "vc" in VcMMAE stands for "valine-citrulline," indicating a specific linker that facilitates the release of MMAE upon internalization by target cells. The addition of deuterium (d8) enhances the stability and detection of the compound in analytical studies. VcMMAE-d8 is primarily classified as a cytotoxic drug used in the development of ADCs, which combine the targeting capabilities of antibodies with the potent cell-killing effects of chemotherapeutic agents.

Source and Classification

VcMMAE-d8 is synthesized from MMAE, which is derived from the natural product auristatin E. The compound falls under the classification of synthetic cytotoxic agents and is specifically utilized in ADC formulations. Its application is predominantly in oncology, where it targets specific tumor cells while minimizing damage to healthy tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of VcMMAE-d8 typically involves several key steps:

  1. Reduction of Antibody: The antibody component, such as trastuzumab, is partially reduced using tris(2-carboxymethyl)phosphine to expose interchain disulfide bonds.
  2. Conjugation: The deuterated version of MMAE, known as d8-MMAE, is then conjugated to the reduced antibody. This process often uses a random conjugation strategy to achieve a desired drug-to-antibody ratio (DAR) .
  3. Purification: After conjugation, excess linker and unconjugated drug are separated using techniques like size exclusion chromatography or hydrophobic interaction chromatography .
Molecular Structure Analysis

Structure and Data

The molecular structure of VcMMAE-d8 consists of several distinct components:

  • Cytotoxic Payload: Monomethyl Auristatin E, which contains a peptide backbone and an alkyl chain that contributes to its hydrophobicity.
  • Linker: The valine-citrulline linker facilitates selective release inside target cells.
  • Deuteration: The incorporation of deuterium atoms enhances its stability and allows for better quantification in biological assays.

The molecular formula for MMAE is typically represented as C_22H_36N_4O_6, while the deuterated form would adjust for the eight deuterium atoms.

Chemical Reactions Analysis

Reactions and Technical Details

VcMMAE-d8 undergoes various chemical reactions primarily during its synthesis and subsequent interactions within biological systems:

  1. Conjugation Reaction: The key reaction involves the formation of a thioether bond between the thiol groups on the antibody and the maleimide group on the linker.
  2. Release Mechanism: Once internalized by target cells, enzymatic cleavage occurs at the valine-citrulline bond, releasing MMAE into the cytoplasm where it exerts its cytotoxic effects .

These reactions are critical for ensuring that VcMMAE-d8 selectively targets cancer cells while minimizing off-target effects.

Mechanism of Action

Process and Data

The mechanism of action for VcMMAE-d8 involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Release: Inside the cell, proteolytic enzymes cleave the linker, releasing MMAE.
  4. Cytotoxic Effect: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

This targeted delivery system enhances therapeutic efficacy while reducing systemic toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Deuteration improves stability against metabolic degradation compared to non-deuterated counterparts.
  • Melting Point: Specific melting points may vary based on formulation but generally fall within a defined range suitable for pharmaceutical applications.

Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to characterize these properties accurately.

Applications

Scientific Uses

VcMMAE-d8 is primarily utilized in research focused on developing novel ADCs for cancer therapy. Its applications include:

  • Preclinical Studies: Used to evaluate efficacy and safety profiles in various cancer models.
  • Analytical Development: Serves as an internal standard in mass spectrometry assays for quantifying MMAE levels in biological samples.
  • Therapeutic Development: Aids in formulating new ADCs targeting different tumor types, enhancing specificity and reducing side effects associated with conventional chemotherapy .

This compound exemplifies advancements in targeted therapy approaches within oncology, highlighting its significance in modern pharmaceutical research.

Properties

Product Name

VcMMAE-d8

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate

Molecular Formula

C68H105N11O15

Molecular Weight

1324.7 g/mol

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D

InChI Key

NLMBVBUNULOTNS-OOJKOBQJSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.